molecular formula C8H9ClOS B14020746 (3-Chloro-2-methoxyphenyl)(methyl)sulfane

(3-Chloro-2-methoxyphenyl)(methyl)sulfane

Cat. No.: B14020746
M. Wt: 188.67 g/mol
InChI Key: GFMVPKSVINMCRA-UHFFFAOYSA-N
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Description

(3-Chloro-2-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H10O2S It is characterized by the presence of a chloro group, a methoxy group, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methoxyphenyl)(methyl)sulfane typically involves the reaction of 3-chloro-2-methoxyphenol with methylthiol in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like potassium carbonate. The reaction proceeds through nucleophilic substitution, where the methylthiol group replaces the hydroxyl group on the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chloro-2-methoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)(methyl)sulfane: Similar structure but lacks the methoxy group.

    (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: Contains a fluoro group instead of a chloro group.

    (3-Chloro-2-methoxyphenyl)(ethyl)sulfane: Has an ethyl group instead of a methyl group.

Uniqueness

(3-Chloro-2-methoxyphenyl)(methyl)sulfane is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various chemical and biological applications .

Properties

Molecular Formula

C8H9ClOS

Molecular Weight

188.67 g/mol

IUPAC Name

1-chloro-2-methoxy-3-methylsulfanylbenzene

InChI

InChI=1S/C8H9ClOS/c1-10-8-6(9)4-3-5-7(8)11-2/h3-5H,1-2H3

InChI Key

GFMVPKSVINMCRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Cl)SC

Origin of Product

United States

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